molecular formula C7H18Sn B14747073 Stannane, triethylmethyl- CAS No. 2097-60-1

Stannane, triethylmethyl-

Cat. No.: B14747073
CAS No.: 2097-60-1
M. Wt: 220.93 g/mol
InChI Key: MCJQQYZNMQMKCL-UHFFFAOYSA-N
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Description

Significance within Contemporary Organometallic Chemistry Research

The significance of "Stannane, triethylmethyl-" in contemporary research is primarily understood through the lens of its parent class, the tetraalkylstannanes. These compounds are valued in organic synthesis, most notably in palladium-catalyzed cross-coupling reactions such as the Stille reaction. In these reactions, the differential reactivity of the alkyl groups can be exploited. For an unsymmetrical compound like "Stannane, triethylmethyl-", the smaller methyl group could, in theory, be selectively transferred under specific catalytic conditions, leaving the triethylstannyl group intact. This potential for selective group transfer is a key area of interest in the development of more precise and efficient synthetic methodologies.

However, a review of current academic literature reveals a scarcity of studies specifically investigating "Stannane, triethylmethyl-" for these applications. While the general principles of organotin reactivity suggest its potential utility, dedicated research focusing on this particular compound is not prominent.

Historical Trajectories and Milestones in Trialkylstannane Research

The history of organotin chemistry dates back to the mid-19th century with the work of Edward Frankland. The subsequent development of the Grignard reaction in the early 20th century provided a versatile method for the synthesis of a wide array of organotin compounds, including tetraalkyltins. wikipedia.org

The synthesis of unsymmetrical tetraalkyltins, such as "Stannane, triethylmethyl-", can be achieved through several established methods in organometallic chemistry. One common approach involves the sequential alkylation of a tin halide precursor. For instance, reacting triethyltin (B1234975) chloride with a methylating agent like methyl lithium or a methyl Grignard reagent would yield "Stannane, triethylmethyl-".

General Synthetic Routes to Unsymmetrical Tetraalkyltins:

Reactant 1Reactant 2ProductReaction Type
R₃SnXR'MR₃SnR'Nucleophilic Substitution
R₂SnX₂1. RM 2. R'MR₂SnRR'Sequential Nucleophilic Substitution

Where R and R' are different alkyl groups, X is a halide, and M is a metal like Li or MgBr.

Despite the existence of these synthetic pathways, specific historical accounts or milestone publications detailing the first synthesis or characterization of "Stannane, triethylmethyl-" are not readily found in the surveyed scientific literature. Its history is largely subsumed within the broader development of mixed tetraalkyltin compounds.

Emerging Research Avenues and Future Directions in Stannane (B1208499), triethylmethyl- Chemistry

While dedicated research on "Stannane, triethylmethyl-" is limited, several emerging areas in organometallic chemistry could provide fertile ground for its future investigation.

Selective Cross-Coupling Reactions: A deeper exploration of the factors governing the selective transfer of the methyl versus the ethyl group in palladium-catalyzed reactions could be a valuable research direction. This would involve systematic studies of different catalysts, ligands, and reaction conditions to control the reactivity of "Stannane, triethylmethyl-".

Mechanistic Studies: The compound could serve as a model system for fundamental studies of reaction mechanisms involving tetraalkyltins. For instance, investigating the gas-phase ion energetics and fragmentation patterns in mass spectrometry can provide insights into the relative strengths of the tin-carbon bonds. nist.gov

Physical and Spectroscopic Properties: A thorough characterization of the physical properties of "Stannane, triethylmethyl-", which are currently not well-documented, would be essential for its broader application. This includes determining its boiling point, density, and refractive index. Furthermore, detailed analysis using modern spectroscopic techniques like multinuclear NMR (¹H, ¹³C, ¹¹⁹Sn) would provide crucial data on its electronic structure and conformation.

Currently, available data for "Stannane, triethylmethyl-" is largely limited to its basic chemical identifiers.

Table of Compound Identifiers:

IdentifierValue
Chemical FormulaC₇H₁₈Sn
Molecular Weight220.93 g/mol nist.gov
CAS Registry Number2097-60-1 nist.gov
IUPAC NameStannane, triethylmethyl- nist.gov
Other NamesTriethylmethyltin, Methyltriethylstannane nist.gov

Properties

IUPAC Name

triethyl(methyl)stannane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C2H5.CH3.Sn/c3*1-2;;/h3*1H2,2H3;1H3;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCJQQYZNMQMKCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[Sn](C)(CC)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18Sn
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60175147
Record name Stannane, triethylmethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60175147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2097-60-1
Record name Stannane, triethylmethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002097601
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Stannane, triethylmethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60175147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis Methodologies and Innovations for Stannane, Triethylmethyl

Organometallic Routes to Stannane (B1208499), triethylmethyl- and Related Congenersresearchgate.netresearchgate.net

The classical and most direct methods for synthesizing Stannane, triethylmethyl- involve the use of highly reactive organometallic reagents. These routes are characterized by the formation of a carbon-tin bond through the reaction of an organometallic nucleophile with a tin electrophile.

Grignard Reagent-Mediated Synthetic Pathwayswisc.eduallen.in

Grignard reagents, with the general formula RMgX, are powerful nucleophiles widely used for forming carbon-carbon and carbon-heteroatom bonds. wisc.eduallen.in Their synthesis involves the reaction of an alkyl or aryl halide with magnesium metal in an ether solvent. libretexts.orgvedantu.com For the synthesis of Stannane, triethylmethyl-, two primary Grignard pathways are feasible.

The first approach involves the reaction of a triethyltin (B1234975) halide, such as triethyltin chloride, with methylmagnesium bromide. The nucleophilic methyl group from the Grignard reagent attacks the electrophilic tin center, displacing the halide and forming the desired triethylmethylstannane.

Reaction Scheme 1: (CH₃CH₂)₃SnCl + CH₃MgBr → (CH₃CH₂)₃SnCH₃ + MgClBr

Alternatively, the synthesis can be achieved by reacting a methyltin trihalide with an excess of ethylmagnesium bromide. This method requires careful stoichiometric control to ensure the addition of exactly three ethyl groups to the tin atom. The high reactivity of Grignard reagents makes them effective for such alkylations. scienceinfo.comyoutube.com

Organolithium Precursor Strategiesmasterorganicchemistry.comnumberanalytics.com

Organolithium reagents (RLi) are another class of highly reactive organometallic compounds used in the synthesis of organotin compounds. masterorganicchemistry.comnumberanalytics.com They are typically prepared by reacting an alkyl halide with lithium metal or through metal-halogen exchange. youtube.commt.com Their reactivity often surpasses that of Grignard reagents, making them potent nucleophiles. mt.com

The synthesis of Stannane, triethylmethyl- using organolithium precursors mirrors the Grignard approach. Methyllithium can be reacted with triethyltin chloride to yield the final product. The C-Li bond is highly polarized, rendering the carbon atom strongly nucleophilic and capable of readily attacking the tin center. mt.com

Reaction Scheme 2: (CH₃CH₂)₃SnCl + CH₃Li → (CH₃CH₂)₃SnCH₃ + LiCl

These reactions are generally fast and efficient but require anhydrous (dry) conditions, as organolithium reagents are extremely sensitive to moisture and protic solvents. masterorganicchemistry.commt.com The choice between organolithium and Grignard reagents may depend on factors like substrate compatibility and desired reaction conditions.

Alkylation Reactions of Tin Halides for Stannane Formationresearchgate.netresearchgate.netresearchgate.net

The alkylation of tin halides is a fundamental method for preparing organotin compounds. thieme-connect.de This can be achieved either through direct reaction with metallic tin or, more controllably, through the partial alkylation of tin(IV) halides using other organometallic reagents. thieme-connect.de

The direct synthesis, analogous to the first preparation of an organotin compound, involves reacting alkyl halides with metallic tin, often requiring high temperatures and catalysts. thieme-connect.de However, this method typically yields mixtures of products, such as dialkyltin dihalides. thieme-connect.de

A more precise approach for creating mixed alkylstannanes like triethylmethylstannane is the sequential, partial alkylation of a tin tetrahalide (e.g., tin(IV) chloride). This is accomplished by using stoichiometric amounts of Grignard or organolithium reagents. thieme-connect.de For instance, one could first react tin(IV) chloride with three equivalents of ethylmagnesium bromide to form triethyltin chloride, which is then isolated and subsequently reacted with one equivalent of methyllithium, as described previously. This stepwise process allows for the controlled construction of asymmetric organotin compounds.

Transition Metal-Catalyzed Stannylation Reactionsresearchgate.netacs.org

Modern synthetic methods have increasingly turned to transition metal catalysis to achieve higher efficiency, selectivity, and functional group tolerance in the formation of organotin compounds. youtube.comyoutube.com

Palladium-Catalyzed Approaches for Trialkylstannane Synthesisresearchgate.netacs.orgorganic-chemistry.org

Palladium catalysts are exceptionally versatile in forming C-Sn bonds. researchgate.netorganic-chemistry.org Palladium-catalyzed stannylation reactions often involve the coupling of an organohalide or triflate with an organotin reagent, such as hexaalkyldistannane or a trialkyltin hydride. researchgate.netacs.org These methods are foundational for preparing the organostannane reagents used in Stille cross-coupling reactions. researchgate.net

For the synthesis of a saturated compound like triethylmethylstannane, a relevant palladium-catalyzed approach is the desulfitative coupling of sodium arylsulfinates with distannanes. acs.org More directly, palladium complexes with sterically demanding trialkylphosphine ligands have proven effective in a variety of cross-coupling reactions, which can be adapted for stannane synthesis. rsc.org For example, a palladium catalyst can facilitate the reaction between an alkyl halide and a distannane. acs.org

Catalyst SystemLigandSubstrate TypeReaction TypeReference
Pd(OAc)₂PCy₃(Het)aryl halidesStannylation researchgate.net
PdCl₂(PhCN)₂ or Pd₂dba₃PCy₃Indole derivativesStannylation acs.org
Pd(dba)₂P(t-Bu)₃Aryl chloridesStannylation organic-chemistry.org
None (Transition metal-free)N/AAlkyl bromides/iodidesStannylation with hexamethyldistannane acs.org

This table summarizes various catalyst systems used in the synthesis of organostannanes, which are applicable to the formation of trialkylstannanes.

Regio- and Stereoselective Hydrostannylation Strategies for Stannane, triethylmethyl- Derivativesacs.orgorganic-chemistry.org

Hydrostannylation involves the addition of a tin hydride (Sn-H) across a carbon-carbon double or triple bond. This reaction is a highly atom-economical method for producing vinylstannanes and alkylstannanes. researchgate.netqub.ac.uk The development of transition metal catalysts, including those based on palladium, ruthenium, and rhodium, has enabled significant control over the regioselectivity (where the tin adds) and stereoselectivity (the 3D arrangement) of the product. acs.orgacs.org

While direct hydrostannylation to form the saturated Stannane, triethylmethyl- is less common, the principles are critical for synthesizing its unsaturated derivatives, which are versatile synthetic intermediates. For example, the hydrostannylation of a terminal alkyne can lead to different vinylstannane isomers depending on the catalyst and conditions. qub.ac.uk

α-addition: The tin atom adds to the carbon atom of the triple bond that is closer to the substituent.

β-addition: The tin atom adds to the carbon atom of the triple bond that is further from the substituent.

syn-addition: The tin and hydrogen atoms add to the same face of the triple bond, typically leading to an (E)-alkene.

anti-addition: The tin and hydrogen atoms add to opposite faces of the triple bond, typically leading to a (Z)-alkene.

Ruthenium-catalyzed hydrostannylation of certain alkynes has been shown to proceed with unorthodox trans-selectivity, delivering the tin group to the alpha position. nih.govnih.gov Palladium catalysis, in contrast, often favors the formation of β-(E)-vinylstannanes. researchgate.net The choice of ligand can also be crucial; studies have shown that bidentate phosphine (B1218219) ligands on platinum can favor the (Z)-isomer, while bulky monodentate ligands favor the (E)-isomer. qub.ac.uk These selective strategies provide access to a wide array of structurally defined organotin derivatives.

CatalystSubstrateOutcomeSelectivityReference
[Cp*RuCl]₄Alkynyl-B(aam)α-vinylstannanetrans-addition nih.govnih.gov
PtCl₂/XPhosTerminal Alkyneβ-(E)-vinylstannaneHigh E-selectivity researchgate.net
PtCl₂/XantPhosPropargylic Alcoholβ-(Z)-vinylstannaneHigh Z-selectivity qub.ac.uk
PdCl₂(PPh₃)₂Terminal Alkyneβ-(E)-vinylstannaneHigh regio- and stereoselectivity acs.org

This table illustrates how different catalysts control the regio- and stereochemical outcome of hydrostannylation reactions to form vinylstannane derivatives.

Advanced and Green Synthesis Techniques for Organotin Compounds

Radical-Mediated Stannane Synthesis

Radical-mediated reactions offer a powerful tool for the formation of carbon-tin bonds. These reactions typically involve the generation of a radical species that then reacts with a tin compound. While a specific radical-mediated synthesis for Stannane, triethylmethyl- is not extensively documented in readily available literature, the principles of radical-mediated synthesis of other organostannanes can be extrapolated.

One common approach involves the use of a radical initiator, such as azobisisobutyronitrile (AIBN), to trigger the reaction. For instance, the reaction of an alkyl halide with a tin hydride in the presence of a radical initiator is a well-established method for forming alkyltin compounds.

Novel Reactant Systems and Reaction Conditions for Stannane, triethylmethyl- Preparation

The preparation of Stannane, triethylmethyl- can be achieved through the reaction of a triethyltin halide with a methylating agent. A common and effective method involves the use of a Grignard reagent, such as methylmagnesium iodide, or an organolithium reagent like methyllithium.

A typical synthesis involves the reaction of triethyltin chloride with methylmagnesium iodide in a suitable solvent, such as diethyl ether. The reaction proceeds via nucleophilic substitution, where the methyl group from the Grignard reagent displaces the chlorine atom on the triethyltin moiety.

Reaction Scheme:

(C₂H₅)₃SnCl + CH₃MgI → (C₂H₅)₃SnCH₃ + MgClI

Reaction Mechanisms and Chemical Kinetics Studies of Stannane, Triethylmethyl

Mechanistic Investigations of Stannane (B1208499), triethylmethyl- Transformations

The transformations of Stannane, triethylmethyl- are diverse and proceed through several key mechanistic pathways. These include radical reactions, nucleophilic substitutions, and transmetalation processes, each with its own set of intermediates and competing side reactions.

Radical Reaction Pathways and Stannyl (B1234572) Radical Intermediates

Radical reactions involving organotin compounds like Stannane, triethylmethyl- often proceed via the formation of stannyl radical intermediates. These highly reactive species can be generated through various methods, including photolysis or thermolysis of the organostannane. The SRN1 (substitution nucleophilic radical) mechanism is a prominent pathway for the reaction of tin nucleophiles, such as trimethylstannyl anions, with substrates like haloarenes. conicet.gov.ar This process involves an electron transfer from the nucleophile to the substrate, generating a radical anion which then fragments to an aryl radical and a halide ion. The aryl radical can then react with another stannyl anion to form the desired product. conicet.gov.ar

For instance, the photostimulated reaction of certain substrates with trimethylstannyl ions proceeds efficiently, while the same reaction in the dark yields significantly less product. conicet.gov.ar This highlights the role of light in initiating the radical chain reaction. The intermediate stannyl radicals are key to these transformations, and their reactivity dictates the course of the reaction.

Nucleophilic Substitution Mechanisms Involving the Tin Center

Nucleophilic substitution at the tin center is another important transformation pathway for Stannane, triethylmethyl-. These reactions can occur through different mechanisms, primarily the SN1 (unimolecular nucleophilic substitution) and SN2 (bimolecular nucleophilic substitution) pathways. cognitoedu.orglibretexts.org The specific mechanism is influenced by factors such as the structure of the organostannane, the nature of the nucleophile, and the reaction conditions.

In an SN2 mechanism, the nucleophile attacks the carbon atom bonded to the tin, leading to a concerted process where the bond between the carbon and the tin breaks simultaneously with the formation of the new bond with the nucleophile. libretexts.orglibretexts.org This process involves a single transition state. The rate of an SN2 reaction is dependent on the concentrations of both the organostannane and the nucleophile. libretexts.org

Conversely, an SN1 mechanism involves a two-step process. cognitoedu.orglibretexts.org The first and rate-determining step is the slow ionization of the organostannane to form a carbocation intermediate and a stannyl anion. libretexts.org This is followed by a rapid attack of the nucleophile on the carbocation. libretexts.org The rate of an SN1 reaction is typically dependent only on the concentration of the organostannane. libretexts.org Secondary organotin compounds can often react via both SN1 and SN2 mechanisms. libretexts.org

The reactivity in nucleophilic substitution is also influenced by the nature of the leaving group. For instance, the carbon-halogen bond strength in haloalkanes is a critical factor, with weaker bonds leading to faster reactions. libretexts.org

Transmetalation Mechanisms in Cross-Coupling Reactions

Transmetalation is a fundamental step in many palladium-catalyzed cross-coupling reactions, such as the Stille reaction, where Stannane, triethylmethyl- can be utilized. wikipedia.orgwikipedia.orgresearchgate.net This process involves the transfer of an organic group (in this case, the methyl or an ethyl group) from the tin atom to the palladium center. wikipedia.orgresearchgate.net The general form of a transmetalation reaction is M1–R + M2–R′ → M1–R′ + M2–R. wikipedia.org

The mechanism of transmetalation in the Stille reaction is complex and can be influenced by the choice of ligands, solvent, and additives. nih.gov Generally, it is believed to proceed through an associative mechanism involving a transient intermediate where both the tin and palladium are coordinated. The reaction is typically irreversible due to thermodynamic and kinetic factors. wikipedia.org The electronegativity of the metals plays a role, with the organic group preferentially bonding to the less electronegative metal. wikipedia.org

The catalytic cycle of the Stille reaction involves three main steps: oxidative addition, transmetalation, and reductive elimination. wikipedia.org In the transmetalation step, the organostannane transfers one of its organic groups to the Pd(II) complex formed during the oxidative addition step. wikipedia.orgnih.gov This step is often the rate-determining step in the catalytic cycle. youtube.com Studies have shown that electron-donating groups on the organostannane and electron-withdrawing groups on the electrophile can accelerate the transmetalation process. nih.gov

Competing Side Reactions and Pathways (e.g., Homocoupling)

In the context of cross-coupling reactions, several competing side reactions can occur, with homocoupling of the organostannane reagent being the most common. wikipedia.org This side reaction leads to the formation of a dimer of the transferred group (e.g., R-R). Two primary mechanisms are proposed for this homocoupling. The first involves the reaction of two equivalents of the organostannane with the palladium(II) catalyst, followed by reductive elimination to yield the dimer. wikipedia.org The second proposed mechanism involves a radical pathway initiated by the Pd(0) catalyst. wikipedia.org

In copper-catalyzed cross-coupling reactions, homocoupling products can also be formed through a mechanism involving transmetalation from a Cu(I) species to a Cu(III) intermediate. nih.gov Kinetic studies and density functional theory calculations have supported the feasibility of such pathways. nih.gov The presence of certain substrates can also promote undesired side reactions like polymerization, isomerization, and hydrogenation. researchgate.net

Chemical Kinetics of Stannane, triethylmethyl- Reactivity

The study of chemical kinetics provides quantitative information about the rates of chemical reactions and the factors that influence them. wikipedia.orglibretexts.org This includes determining the rate law, reaction order, and rate constant for the reactions of Stannane, triethylmethyl-. pathwaystochemistry.comkhanacademy.orgphotophysics.com

Determination of Rate Laws and Reaction Orders

The rate law for a reaction involving Stannane, triethylmethyl- is a mathematical expression that relates the reaction rate to the concentrations of the reactants. pathwaystochemistry.comkhanacademy.orgphotophysics.com It takes the general form: Rate = k[Stannane, triethylmethyl-]^m[Reactant B]^n, where k is the rate constant, and m and n are the reaction orders with respect to each reactant. photophysics.comlibretexts.org These reaction orders must be determined experimentally and are not necessarily related to the stoichiometric coefficients of the balanced chemical equation. pathwaystochemistry.comlibretexts.org

Experimental methods, such as the method of initial rates, are commonly used to determine the rate law. opentextbc.caox.ac.uk This involves measuring the initial reaction rate at different initial concentrations of the reactants. opentextbc.caox.ac.uk By systematically varying the concentration of one reactant while keeping others constant, the order with respect to that reactant can be determined. opentextbc.ca

Table 1: Common Reaction Orders and their Characteristics

Reaction Order Rate Law Effect of Doubling Reactant Concentration on Rate Units of Rate Constant (k)
Zero-order Rate = k No effect M/s
First-order Rate = k[A] Doubles s⁻¹
Second-order Rate = k[A]² or Rate = k[A][B] Quadruples M⁻¹s⁻¹

This table is based on information from multiple sources. pathwaystochemistry.comphotophysics.comlibretexts.org

Activation Energy Profiling and Transition State Analysis for Stannane, triethylmethyl- Reactions

The activation energy (Ea) represents the minimum energy required for a chemical reaction to occur, and its value is a critical determinant of the reaction rate. khanacademy.orgwikipedia.org It can be conceptualized as the energy barrier separating the reactants from the products on a potential energy surface. researchgate.net The peak of this barrier corresponds to the transition state, an unstable, high-energy configuration that molecules pass through as they transform. khanacademy.orgresearchgate.net

Computational chemistry provides powerful tools for elucidating the geometries and energies of these transient structures. researchgate.netarxiv.orgreadthedocs.io Methods such as Density Functional Theory (DFT) and high-level ab initio calculations are employed to model reaction pathways and locate transition states as first-order saddle points on the potential energy surface. researchgate.net For a transition state, the first derivative of the potential energy with respect to each nuclear coordinate is zero, and the second derivative is positive for all coordinates except for one, which corresponds to the reaction coordinate. researchgate.net

While general computational methods for determining activation energies and transition states are well-established, specific studies detailing the activation energy profile and transition state analysis for reactions directly involving Stannane, triethylmethyl- are not extensively available in the surveyed literature. Computational studies on related organometallic compounds, such as trialkylaluminum, have demonstrated the utility of these methods in understanding reaction energetics. For instance, the reaction of methylaluminum dichloride with a silica (B1680970) surface model showed a calculated activation energy of 31.1 kJ/mol for the cleavage of the Al-C bond, a process analogous to potential reactions of organostannanes. nih.gov

Table 1: Representative Activation Energies of Related Organometallic Reactions

ReactantsReaction TypeComputational MethodCalculated Activation Energy (kJ/mol)
Methylaluminum dichloride + Silica modelAl-C bond cleavageAb initio31.1 nih.gov
Pyridine + BromomethaneMenshutkin ReactionDFT97.1 (in acetonitrile) researchgate.net
Ammonia + ChloromethaneMenshutkin ReactionDFTVaries with solvent researchgate.net

Influence of Solvent Media and Ligand Coordination on Reaction Kinetics

The kinetics of a chemical reaction, or its rate, can be profoundly influenced by the surrounding solvent medium. researchgate.netwikipedia.orgrsc.org Solvents can affect reaction rates by stabilizing or destabilizing the reactants, products, or, most importantly, the transition state. wikipedia.orgrsc.org An increase in solvent polarity generally accelerates reactions where the transition state is more charged than the reactants, as the polar solvent molecules can better stabilize the developing charge. researchgate.netwikipedia.org Conversely, reactions where charge is dispersed or destroyed in the transition state may be slowed by polar solvents. researchgate.net

In the context of organometallic compounds like Stannane, triethylmethyl-, the coordination of ligands to the tin center is another critical factor governing reactivity. Ligands are molecules or ions that bond to a central metal atom, and their electronic and steric properties can modulate the reactivity of the metal complex. uci.edu Strong electron-donating ligands can increase the electron density on the tin atom, potentially affecting its susceptibility to nucleophilic or electrophilic attack. The size and shape (steric bulk) of ligands can also hinder the approach of reactants, thereby slowing down the reaction rate. uci.edu

The coordination number of the tin atom, which is the number of atoms directly bonded to it, can also change during a reaction, often involving an expansion from the typical tetrahedral (4-coordinate) geometry to a 5- or 6-coordinate intermediate or transition state. uci.edu The ease of this expansion can influence the reaction kinetics. While these principles are fundamental to coordination chemistry, specific kinetic data detailing the influence of various solvents and ligands on reactions of Stannane, triethylmethyl- are not readily found in the existing literature.

Stereochemical Aspects of Stannane, triethylmethyl- Mediated Reactions

Stereochemistry is the branch of chemistry concerned with the three-dimensional arrangement of atoms and molecules and the effect of this on chemical reactions. When a reaction takes place at a chiral center, such as a carbon atom bonded to four different groups, the spatial arrangement of the product can either be the same as the starting material (retention of configuration) or it can be inverted (inversion of configuration). ochemtutor.comlibretexts.org

Retention and Inversion of Configuration at the Carbon-Alpha Center

The carbon atom directly attached to the tin atom in an organostannane is referred to as the alpha-carbon. In reactions where a bond to this carbon is broken and a new one is formed, the stereochemical outcome is of significant interest. The mechanism of the reaction largely dictates whether retention or inversion of configuration occurs.

Inversion of Configuration: This is the hallmark of the bimolecular nucleophilic substitution (SN2) reaction. In this mechanism, the incoming nucleophile attacks the carbon atom from the side opposite to the leaving group (backside attack). libretexts.org This forces the other three substituents on the carbon to "flip over," much like an umbrella in a strong wind, resulting in an inverted stereochemistry at the reaction center. libretexts.org

Retention of Configuration: This outcome is less common in simple SN2 reactions but can occur through different mechanisms. youtube.com For example, a frontside attack, where the nucleophile attacks from the same side as the leaving group, would lead to retention. libretexts.org Retention can also result from a "double inversion" process, where two consecutive SN2 reactions occur, with the net result being the original stereochemistry. youtube.com In some organometallic reactions, the metal center itself can participate in a way that facilitates the substitution with retention of configuration.

While the principles of retention and inversion are well-understood, specific experimental studies documenting the stereochemical outcome of reactions at the alpha-carbon of Stannane, triethylmethyl- are not prevalent in the reviewed scientific literature. The stereochemical course of such reactions would depend heavily on the nature of the reactants, the reaction conditions, and the specific mechanism at play.

Applications in Advanced Organic Synthesis

Stannane (B1208499), triethylmethyl- as a Reagent in Carbon-Carbon Bond Forming Reactions

Stannane, triethylmethyl-, serves as a key reagent in the construction of carbon-carbon bonds, a fundamental operation in the synthesis of complex organic molecules. Its primary application in this area is through the Stille reaction, a powerful palladium-catalyzed cross-coupling method. wikipedia.org

The Stille reaction involves the coupling of an organotin compound, such as triethylmethylstannane, with an organic halide or pseudohalide. wikipedia.org This reaction is highly valued for its tolerance of a wide array of functional groups and its typically mild reaction conditions. wikipedia.orgnih.gov Organostannanes like triethylmethylstannane are stable to air and moisture, which contributes to their practicality in a laboratory setting. wikipedia.org

The generally accepted mechanism of the Stille reaction is a catalytic cycle involving a palladium complex. nih.gov The key steps are:

Oxidative Addition: The active Pd(0) catalyst reacts with the organic halide (R¹-X) to form a Pd(II) intermediate. nih.govuwindsor.ca This initial addition is thought to produce a cis-complex that can rapidly isomerize to the more stable trans-isomer. uwindsor.caharvard.edu

Transmetalation: The organic group from the organostannane (in this case, the methyl group from triethylmethylstannane) is transferred to the palladium center, displacing the halide. wikipedia.orguwindsor.ca This step is often the rate-determining step of the reaction. harvard.edu The transmetalation is believed to proceed through an associative mechanism where the organostannane coordinates to the palladium, forming a transient pentavalent species. wikipedia.org

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product (R¹-CH₃), regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle. uwindsor.ca

The scope of the Stille reaction is broad, accommodating various organic electrophiles. wikipedia.org While early work focused on reactive partners like acyl chlorides and aryl iodides, the development of more active catalysts has expanded the scope to include less reactive electrophiles such as aryl chlorides and sulfonates like tosylates and mesylates. wikipedia.orgnih.gov For instance, a catalyst system using Pd(OAc)₂ with the XPhos ligand has been shown to effectively couple aryl sulfonates with organostannanes. nih.gov

Catalytic Step Description Key Intermediates
Oxidative AdditionThe Pd(0) catalyst inserts into the R-X bond of the electrophile.cis-[Pd(R)(X)L₂], trans-[Pd(R)(X)L₂]
TransmetalationThe organic group from the stannane is transferred to the palladium center.[Pd(R)(R')L₂]
Reductive EliminationThe two organic groups on palladium couple to form the product, regenerating Pd(0).Pd(0)L₂

This table provides a simplified overview of the mechanistic steps in the Stille reaction.

While organostannanes are crucial for Stille couplings, the use of triethylmethylstannane as a direct precursor to synthesize more complex stannane reagents is not a widely documented strategy. Typically, functionalized organostannanes are prepared through methods such as the reaction of an organolithium or Grignard reagent with a tin halide, or through the reaction of aryl halides with distannanes in a process known as the Stille-Kelly coupling. wikipedia.org The primary role of triethylmethylstannane is to act as a donor of a methyl group in the coupling reaction itself, rather than as a building block for more elaborate stannanes.

A significant challenge in Stille couplings is controlling which organic group is transferred from a mixed organostannane containing multiple types of carbon-tin bonds. There is a well-established hierarchy of group transfer aptitude, which is approximately: alkynyl > alkenyl > aryl > allyl ≈ benzyl (B1604629) >> alkyl. harvard.edu This indicates that simple alkyl groups are the least likely to be transferred from the tin atom to the palladium catalyst.

This property is strategically exploited when using triethylmethylstannane. The ethyl groups on the tin atom are considered "dummy ligands" or non-transferable groups, allowing for the selective transfer of the more valuable methyl group. nih.gov This selectivity is crucial for the efficient methylation of organic molecules. For example, in the coupling of Me₃SiCH₂SnMe₃ with aryl triflates, it is the methyl group that is selectively transferred. uwindsor.ca

However, the slow transfer rate of alkyl groups can be a limitation. nih.gov To overcome this, specialized reagents and conditions have been developed. For instance, the use of an "azastannatrane" backbone has been shown to facilitate the transfer of even secondary alkyl groups with high fidelity. nih.gov For the specific case of triethylmethylstannane, its primary utility lies in its ability to serve as a reliable source for a methyl group in palladium-catalyzed cross-coupling reactions with various organic electrophiles, including aryl halides and triflates. uwindsor.canih.gov

Utility in Stille Coupling Reactions

Role in Dehalogenation Reactions within Multi-Step Synthetic Sequences

The direct use of triethylmethylstannane for the reductive dehalogenation of organic halides is not a common application in organic synthesis. While various methods exist for the removal of halogen atoms from organic molecules, they typically employ other reagents. organic-chemistry.orggoogle.com

The field of tin-mediated reductions is dominated by tin hydrides, most notably tributyltin hydride (Bu₃SnH). libretexts.org These compounds are excellent sources of hydrogen radicals and are widely used in radical chain reactions to reduce alkyl halides to the corresponding alkanes. libretexts.org The mechanism involves the generation of a tributyltin radical, which abstracts a halogen atom from the organic halide to create an alkyl radical. This alkyl radical then abstracts a hydrogen atom from another molecule of tributyltin hydride to form the final product and regenerate the tributyltin radical, thus propagating the chain. libretexts.org It is important to distinguish that this reactivity is characteristic of tin hydrides, not tetraalkylstannanes like triethylmethylstannane.

Reagent Type Primary Application Mechanism
Stannane, triethylmethyl-Stille Coupling (Methylation)Palladium-catalyzed cross-coupling
Tributyltin HydrideReductive DehalogenationRadical chain reaction

This table compares the primary synthetic roles of triethylmethylstannane and the related tributyltin hydride.

Utilization of Stannyl (B1234572) Radicals in Organic Transformations

The generation of stannyl radicals (R₃Sn•) for use in organic transformations is a cornerstone of radical chemistry. However, these synthetically useful radicals are almost exclusively generated from the homolytic cleavage of the Sn-H bond in organotin hydrides, such as tributyltin hydride, typically initiated by heat or light in the presence of a radical initiator like AIBN (azobisisobutyronitrile). libretexts.orglibretexts.orgutexas.edu

Tetraalkylstannanes like triethylmethylstannane, which lack the crucial Sn-H bond, are not typically used as precursors for stannyl radicals in synthetic applications. The C-Sn bond is significantly more stable than the Sn-H bond and does not readily undergo homolysis under standard radical-generating conditions. utexas.edumasterorganicchemistry.com The primary role of tin compounds in radical reactions is to act as a halogen atom abstractor and a hydrogen atom donor (in the case of tin hydrides), thereby facilitating the formation and subsequent reaction of carbon-centered radicals. libretexts.orgyoutube.com Therefore, the utilization of stannyl radicals in organic transformations is a field dominated by tin hydrides, and triethylmethylstannane does not play a direct role in this specific type of reactivity.

Atom-Transfer Reactions and their Synthetic Utility

Atom-transfer reactions represent a significant class of chemical transformations in which an atom or a group is transferred from one molecule to another, often proceeding through a radical-mediated pathway. A prominent subset of these reactions is Atom Transfer Radical Addition (ATRA), a powerful and atom-economical method for the simultaneous formation of a carbon-carbon and a carbon-halogen bond. The intramolecular variant, Atom Transfer Radical Cyclization (ATRC), has been widely developed as a robust tool for the construction of cyclic molecular frameworks.

The synthetic utility of these reactions is extensive, providing access to complex molecular architectures from simple precursors. They are particularly valued for their ability to proceed under mild conditions and tolerate a wide range of functional groups, which is a significant advantage in the synthesis of complex molecules like natural products and pharmaceuticals.

While organotin compounds such as tributyltin hydride have historically been key reagents in mediating radical reactions, specific and detailed research on the application of Stannane, triethylmethyl- in atom-transfer reactions is not extensively documented in the scientific literature. However, the general principles of reactivity for organostannanes allow for an informed discussion of its potential role. In a typical ATRA or ATRC process catalyzed by a transition metal or initiated by light, an alkyl halide is homolytically cleaved to generate a carbon-centered radical. This radical can then undergo addition to an alkene or alkyne. The resulting radical intermediate subsequently abstracts a halogen atom from a suitable donor to furnish the final product and propagate the radical chain.

The structure of the organostannane reagent, specifically the substituents attached to the tin atom, plays a crucial role in modulating its reactivity. In the case of Stannane, triethylmethyl- , the combination of ethyl and methyl groups would influence its steric and electronic properties, which in turn would affect its efficacy as a halogen atom transfer agent compared to more traditionally used stannanes. While direct experimental data for Stannane, triethylmethyl- in this context is scarce, its potential to participate in such reactions can be inferred from the well-established chemistry of analogous trialkyltin compounds. However, its specific performance characteristics, such as reaction rates, yields, and selectivities, would necessitate dedicated empirical investigation.

Role in Catalysis Research

Stannane (B1208499), triethylmethyl- as a Catalyst or Co-catalyst in Chemical Transformations

While extensive research exists for organotin compounds in general, specific studies detailing the catalytic activity of Stannane, triethylmethyl- are more specialized. However, the principles of its reactivity can be inferred from the broader understanding of similar organostannanes.

The polymerization of olefins is a cornerstone of the chemical industry, with Ziegler-Natta and other transition metal-based catalysts playing a pivotal role. researchgate.netlibretexts.orglibretexts.org Organoaluminum compounds, such as triethylaluminium, are commonly employed as co-catalysts in these systems. researchgate.netlibretexts.orglibretexts.org While direct and extensive research on Stannane, triethylmethyl- as a primary catalyst in olefin polymerization is not widely documented, its potential role as a co-catalyst or modifier in such systems is an area of academic interest. The alkyl groups on the tin atom can potentially interact with the active metal center, influencing the polymerization process, including initiation, propagation, and termination steps. researchgate.net

In the context of melt polymerization of carbonate monomers, while triethylamine-based catalysts have been studied, the performance of various organometallic compounds, including organotins like stannous octoate, provides a comparative framework. rsc.org The catalytic activity in these processes is highly dependent on the nature of the metal and its ligands.

Organotin compounds are integral to several named reactions in organic synthesis, most notably the Stille cross-coupling reaction. youtube.comyoutube.com This reaction forms a carbon-carbon bond by coupling an organostannane with an sp²-hybridized organic halide in the presence of a palladium catalyst. While tributyltin and trimethyltin (B158744) derivatives are more commonly cited, the fundamental reactivity of the carbon-tin bond in Stannane, triethylmethyl- suggests its potential applicability in similar cross-coupling chemistries. youtube.comyoutube.com The nature of the alkyl groups can influence the rate and selectivity of the transmetalation step in the catalytic cycle.

Furthermore, transition-metal-catalyzed C-H bond activation has emerged as a powerful tool for direct functionalization of organic molecules. nih.govyoutube.comresearchgate.netmdpi.com These reactions often involve organometallic intermediates where a metal-carbon bond is formed. While specific examples detailing the use of Stannane, triethylmethyl- in C-H activation are not prevalent in the reviewed literature, the general principles of organometallic involvement in such catalytic cycles are well-understood. nih.govyoutube.com

The distinction between heterogeneous and homogeneous catalysis lies in the phase of the catalyst relative to the reactants. mt.com Homogeneous catalysts, being in the same phase as the reactants (typically in solution), offer high selectivity and activity under mild conditions. mt.comyoutube.com Organometallic complexes, including organotin compounds, often function as homogeneous catalysts. mt.com Stannane, triethylmethyl-, being a liquid at room temperature, is well-suited for applications in homogeneous catalysis.

Conversely, heterogeneous catalysts exist in a different phase from the reactants, offering advantages in terms of catalyst separation and recycling. digitellinc.com The development of heterogeneous catalysts can involve the immobilization of active species on a solid support. While there is no widespread reporting of Stannane, triethylmethyl- being directly used to create heterogeneous catalysts, the synthesis of such catalysts from organometallic precursors is a common strategy. nih.gov

Mechanistic Elucidation of Catalytic Cycles Involving Stannane, triethylmethyl-

Understanding the mechanism of a catalytic reaction is crucial for its optimization and the design of new catalysts. rsc.orgnih.govmpg.de The study of catalytic cycles involving organotin compounds often employs a combination of experimental techniques and computational modeling.

In catalytic cycles, the tin center of Stannane, triethylmethyl- would play a central role. In cross-coupling reactions, the key step is the transmetalation of an organic group from the tin atom to the transition metal catalyst (e.g., palladium). youtube.comyoutube.com The Lewis acidity of the tin atom and the strength of the tin-carbon bonds influence the efficiency of this transfer.

Catalyst deactivation is a critical aspect of any catalytic process. In the context of organotin-mediated reactions, deactivation pathways could involve the formation of unreactive tin species or the degradation of the primary catalyst through side reactions. Mechanistic studies aim to identify these deactivation pathways to improve catalyst longevity and performance. rsc.orgmpg.de

Design and Development of Novel Catalytic Systems Incorporating Stannane, triethylmethyl- Motifs

The design of new catalysts is a continuous effort in chemical research, driven by the need for more efficient, selective, and sustainable chemical processes. nih.gov While the direct incorporation of the triethylmethylstannyl motif into complex catalyst architectures is not a widely reported strategy, the fundamental understanding of its reactivity can inform the design of new organotin reagents and ligands. The specific combination of ethyl and methyl groups in Stannane, triethylmethyl- offers a unique steric and electronic profile that could be exploited in the development of tailored catalysts for specific applications.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy of Organotin Compounds

NMR spectroscopy is a powerful tool for investigating the structure of organotin compounds in solution. researchgate.net The presence of magnetically active tin isotopes, primarily ¹¹⁹Sn (8.59% natural abundance) and ¹¹⁷Sn (7.68% abundance), provides a direct observational window into the electronic environment around the tin nucleus. northwestern.edu This, combined with standard ¹H and ¹³C NMR, allows for unambiguous structural determination.

A detailed examination of the ¹H, ¹³C, and ¹¹⁹Sn NMR spectra provides critical data for the structural confirmation of Stannane (B1208499), triethylmethyl-.

¹H NMR Spectroscopy : The proton NMR spectrum is used to identify the different types of hydrogen atoms in the molecule based on their chemical environment. savemyexams.com For Stannane, triethylmethyl-, one would expect to see signals corresponding to the methyl protons directly attached to the tin atom and two distinct signals for the ethyl groups (a methylene quartet and a methyl triplet). The integration of these signals would correspond to the ratio of protons in each environment (3H:6H:9H). Furthermore, coupling between the protons and the ¹¹⁷Sn/¹¹⁹Sn isotopes results in satellite peaks, with the magnitude of the coupling constant, ²J(¹¹⁹Sn,¹H), providing information about the s-character of the Sn-C bond. rsc.org

¹³C NMR Spectroscopy : The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. udel.educhemistrysteps.com In Stannane, triethylmethyl-, three distinct carbon signals are expected: one for the methyl carbon and two for the ethyl group carbons (methylene and methyl). Similar to ¹H NMR, coupling between the carbon atoms and the tin isotopes provides valuable structural information. The one-bond coupling constant, ¹J(¹¹⁹Sn,¹³C), is particularly sensitive to the geometry and hybridization at the tin center. rsc.org These coupling constants for tetraalkyltin compounds typically fall within the 300-400 Hz range. rsc.org

¹¹⁹Sn NMR Spectroscopy : This technique is highly informative for organotin chemistry as the chemical shift of the ¹¹⁹Sn nucleus is very sensitive to the nature of the substituents and the coordination number of the tin atom. researchgate.netresearchgate.net The chemical shift range for ¹¹⁹Sn is vast, covering approximately 5000 ppm. northwestern.edu For tetracoordinate organotin compounds like Stannane, triethylmethyl-, the chemical shift provides insight into the electronic environment around the tin atom. Tetramethyltin is often used as a common external standard for referencing ¹¹⁹Sn chemical shifts. northwestern.edu

Table 1: Predicted NMR Data for Stannane, triethylmethyl-
NucleusGroupPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
¹HSn-CH~0.1Singlet (with Sn satellites)²J(¹¹⁹Sn,¹H) ≈ 50-60
Sn-CH ₂-CH₃~0.8Quartet³J(H,H) ≈ 7-8
Sn-CH₂-CH~1.2Triplet³J(H,H) ≈ 7-8
¹³CSn-C H₃~ -9.0Singlet (with Sn satellites)¹J(¹¹⁹Sn,¹³C) ≈ 300-350
Sn-C H₂-CH₃~8.0Singlet (with Sn satellites)¹J(¹¹⁹Sn,¹³C) ≈ 300-350
Sn-CH₂-C H₃~12.0Singlet²J(¹¹⁹Sn,¹³C) ≈ 20-30
¹¹⁹SnSn (CH₂CH₃)₃(CH₃)~0 to +5 (relative to Sn(CH₃)₄)Singlet-

Two-dimensional (2D) NMR experiments are indispensable for establishing the connectivity within a molecule by correlating signals from different nuclei. youtube.comnanalysis.com

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates the chemical shifts of protons with the chemical shifts of directly attached carbons (or other heteroatoms). nanalysis.comlibretexts.org For Stannane, triethylmethyl-, an HSQC spectrum would show cross-peaks confirming the following direct bonds:

A correlation between the proton signal at ~0.1 ppm and the carbon signal at ~ -9.0 ppm (Sn-CH₃).

A correlation between the proton signal at ~0.8 ppm and the carbon signal at ~8.0 ppm (Sn-CH₂-CH₃).

A correlation between the proton signal at ~1.2 ppm and the carbon signal at ~12.0 ppm (Sn-CH₂-CH₃).

HMBC (Heteronuclear Multiple Bond Correlation) : The HMBC experiment reveals longer-range correlations, typically over two to three bonds, between protons and carbons. libretexts.orgcolumbia.edu This is crucial for piecing together the molecular skeleton. Key HMBC correlations expected for Stannane, triethylmethyl- would include:

A two-bond correlation from the methyl protons (Sn-CH ₃) to the methylene carbon of the ethyl group (Sn-C H₂-CH₃).

A three-bond correlation from the methyl protons (Sn-CH₂-CH ₃) of the ethyl group to the methyl carbon attached to tin (Sn-C H₃).

A two-bond correlation from the methylene protons (Sn-CH ₂-CH₃) to the methyl carbon of the ethyl group (Sn-CH₂-C H₃).

Heteronuclear HMBC experiments can also be designed to observe long-range couplings to the ¹¹⁹Sn nucleus, providing definitive evidence of the connectivity to the central tin atom. northwestern.edu

Table 2: Expected 2D NMR Correlations for Stannane, triethylmethyl-
ExperimentProton Group (¹H δ)Correlated Carbon (¹³C δ)Number of Bonds
HSQC Sn-CH ₃ (~0.1 ppm)Sn-C H₃ (~ -9.0 ppm)1
Sn-CH ₂-CH₃ (~0.8 ppm)Sn-C H₂-CH₃ (~8.0 ppm)1
Sn-CH₂-CH ₃ (~1.2 ppm)Sn-CH₂-C H₃ (~12.0 ppm)1
HMBC Sn-CH ₃ (~0.1 ppm)Sn-C H₂-CH₃ (~8.0 ppm)2
Sn-CH ₂-CH₃ (~0.8 ppm)Sn-CH₂-C H₃ (~12.0 ppm)2
Sn-CH₂-CH ₃ (~1.2 ppm)Sn-C H₂-CH₃ (~8.0 ppm)2
Sn-CH₂-CH ₃ (~1.2 ppm)Sn-C H₃ (~ -9.0 ppm)3

Residual Dipolar Couplings (RDCs) provide long-range structural and orientational information that is not available from standard NMR experiments like NOE or J-coupling. wikipedia.orgnih.gov RDCs are measured on molecules that are partially aligned in a dilute liquid crystalline medium, which prevents the complete isotropic averaging of through-space dipolar couplings. wikipedia.org

For a flexible, acyclic molecule like Stannane, triethylmethyl-, RDCs would not be used for stereochemical assignment in the traditional sense, as there are no stereocenters. However, they can be a powerful tool for conformational analysis. nih.gov By measuring C-H RDCs, one can obtain information about the time-averaged orientation of the C-H bond vectors relative to a common alignment frame. This data can be used to:

Characterize the preferred rotamer populations of the ethyl groups around the Sn-C bonds.

Validate or refine computational models of the molecule's conformational landscape.

The application of RDCs to small, flexible organometallic compounds is an advanced area of research that offers the potential to elucidate subtle conformational preferences in solution. acs.org

Mass Spectrometry (MS) for Molecular Characterization and Fragmentation Analysis

Mass spectrometry is a fundamental technique for determining the molecular weight of a compound and deducing its structure from fragmentation patterns. nist.govsciex.com

Electron Ionization (EI) is a classic and widely used technique for the analysis of volatile and thermally stable compounds, making it well-suited for Stannane, triethylmethyl-. rsc.org In EI-MS, the sample is bombarded with high-energy electrons (typically 70 eV), causing the ejection of an electron to form a radical cation known as the molecular ion (M⁺•). youtube.com

The high energy of EI makes it a "hard" ionization technique, meaning the molecular ion often possesses significant excess internal energy, leading to extensive and reproducible fragmentation. youtube.com This fragmentation is highly valuable for structural elucidation, as the resulting fragment ions are characteristic of the original molecule's structure. whitman.edu

While EI is effective, alternative "softer" ionization techniques could also be employed. Chemical Ionization (CI), for example, uses a reagent gas to produce ions that react with the analyte molecule, typically resulting in less fragmentation and a more abundant protonated molecule peak ([M+H]⁺), which can be useful for confirming the molecular weight. youtube.com

High-Resolution Mass Spectrometry (HRMS) is critical for unambiguously determining the elemental formula of a compound. HRMS instruments can measure mass-to-charge ratios (m/z) to a high degree of precision (typically to four or five decimal places). This allows for the differentiation between ions that have the same nominal mass but different elemental compositions.

For Stannane, triethylmethyl-, the chemical formula is C₇H₁₈Sn. Using the exact masses of the most abundant isotopes (¹²C = 12.000000, ¹H = 1.007825, ¹²⁰Sn = 119.902200), the calculated monoisotopic mass of the molecular ion is 222.0532 Da. An HRMS measurement confirming this exact mass would provide definitive proof of the elemental formula C₇H₁₈Sn.

The fragmentation pattern observed in the EI mass spectrum of Stannane, triethylmethyl- is dominated by the successive loss of alkyl radicals from the central tin atom, which is characteristic of tetraalkylstannanes. The most stable and abundant ions are typically those where the positive charge is retained by the tin-containing fragment. The primary fragmentation pathway involves the loss of an ethyl radical (•C₂H₅, 29 Da) or a methyl radical (•CH₃, 15 Da).

Table 3: Electron Ionization (EI) Mass Spectrometry Fragmentation Data for Stannane, triethylmethyl-
m/z (Nominal)Proposed Ion StructureFormation Pathway
222[Sn(C₂H₅)₃(CH₃)]⁺•Molecular Ion (M⁺•)
193[Sn(C₂H₅)₂(CH₃)]⁺M⁺• - •C₂H₅
165[Sn(C₂H₅)(CH₃)]⁺[Sn(C₂H₅)₂(CH₃)]⁺ - C₂H₄
163[Sn(C₂H₅)H]⁺Rearrangement and loss
135[Sn(CH₃)]⁺Further fragmentation
120[Sn]⁺•Tin isotope peak

Data derived from NIST WebBook. nist.gov

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides profound insights into the molecular structure of Stannane, triethylmethyl- by probing the vibrational motions of its constituent atoms. These two methods are complementary; IR spectroscopy measures the absorption of infrared radiation at frequencies corresponding to molecular vibrations that cause a change in the molecular dipole moment, while Raman spectroscopy measures the inelastic scattering of monochromatic light resulting from vibrations that modulate the molecule's polarizability. ksu.edu.sa For a molecule with the low symmetry of triethylmethylstannane, many vibrational modes are active in both IR and Raman spectra.

Advanced Applications in Identifying Chemical Bonds and Functional Groups

The vibrational spectrum of triethylmethylstannane is characterized by a series of distinct bands that serve as fingerprints for its specific chemical bonds and functional groups. nih.gov Analysis of these spectra allows for the unambiguous identification of the alkyl chains and the crucial tin-carbon bonds.

Key vibrational regions and their assignments include:

C-H Stretching Vibrations: The region between 2850 and 3000 cm⁻¹ is dominated by strong absorptions corresponding to the symmetric and asymmetric stretching vibrations of the C-H bonds within the methyl and ethyl groups.

C-H Bending Vibrations: Frequencies in the 1375-1465 cm⁻¹ range are assigned to the various bending or deformation modes of the CH₃ and CH₂ groups, such as scissoring and umbrella modes. spectroscopyonline.com

Sn-C Stretching Vibrations: The vibrations of the tin-carbon bonds are of particular diagnostic value. These typically appear in the far-infrared region of the spectrum, generally between 500 and 600 cm⁻¹. The asymmetric and symmetric stretches of the Sn-C bonds provide direct evidence of the tetra-alkyltin framework.

C-C Stretching and Skeletal Vibrations: Weaker bands corresponding to C-C stretching and the rocking and twisting of the ethyl chains are found in the fingerprint region (below 1500 cm⁻¹). spectroscopyonline.com

The precise frequencies and intensities of these bands can be used to confirm the molecular identity and purity of the compound.

Vibrational ModeTypical Wavenumber Range (cm⁻¹)Spectroscopic Activity
C-H Stretching2850 - 3000Strong in both IR and Raman
CH₂/CH₃ Bending1375 - 1465Medium in both IR and Raman
C-C Stretching1000 - 1200Weak to Medium in Raman
Sn-C Stretching500 - 600Strong in Raman, Medium in IR

Depth-Resolved Vibrational Spectroscopy for Interfacial Studies

While conventional vibrational spectroscopy analyzes bulk samples, advanced depth-resolved and surface-sensitive techniques can elucidate the behavior of molecules at interfaces. Techniques such as Sum Frequency Generation (SFG) spectroscopy and Surface-Enhanced Raman Spectroscopy (SERS) are designed to selectively probe the vibrational signatures of molecules at a surface.

For a compound like triethylmethylstannane, these methods could be applied to study its interaction with solid surfaces, such as catalysts or substrates. Such studies could reveal:

The preferential orientation of the molecule at an interface.

Changes in bond vibrations upon adsorption, indicating the nature and strength of surface-molecule interactions.

The chemical transformation of the compound in surface-mediated reactions.

Although specific depth-resolved vibrational studies on triethylmethylstannane are not widely reported, the application of these techniques to organometallic compounds is a powerful approach for understanding interfacial chemistry, with potential applications in catalysis, materials science, and environmental science. acs.org

Mössbauer Spectroscopy for Tin-Containing Compounds

Mössbauer spectroscopy is a nuclear resonance technique that provides highly specific information about the chemical environment of certain atomic nuclei. illinois.edu For tin-containing compounds, ¹¹⁹Sn Mössbauer spectroscopy is an invaluable tool for probing the electronic structure at the tin center.

¹¹⁹Sn Mössbauer Spectroscopy for Investigating Tin Oxidation States and Coordination Environments

The ¹¹⁹Sn Mössbauer spectrum is defined by two primary hyperfine parameters: the isomer shift (δ) and the quadrupole splitting (ΔE_Q). caltech.edurug.nl

Isomer Shift (δ): This parameter is directly proportional to the s-electron density at the tin nucleus and is highly sensitive to the oxidation state of the tin atom. For tetra-alkyltin(IV) compounds like triethylmethylstannane, the isomer shift is expected to fall within a well-established range, confirming the +4 oxidation state of the tin center. Values are typically reported relative to a standard absorber like SnO₂ or BaSnO₃.

Quadrupole Splitting (ΔE_Q): This parameter arises from the interaction between the nuclear quadrupole moment of the ¹¹⁹Sn nucleus and the electric field gradient (EFG) at the nucleus. youtube.com For a tin atom in a perfectly symmetrical coordination environment (e.g., perfect tetrahedral, T_d symmetry), the EFG is zero, resulting in a quadrupole splitting of zero. In symmetric tetra-alkyltin compounds such as tetramethyltin or tetraethyltin, the quadrupole splitting is negligible. In triethylmethylstannane, the formal T_d symmetry is broken by the presence of one methyl group among three ethyl groups. However, due to the very similar electronic nature of methyl and ethyl groups, the resulting EFG at the tin nucleus is extremely small. Consequently, the experimental ¹¹⁹Sn Mössbauer spectrum of triethylmethylstannane is expected to show a single resonance line with a quadrupole splitting that is either zero or too small to be resolved. ijrbat.in

Mössbauer ParameterExpected Value for TriethylmethylstannaneInformation Provided
Isomer Shift (δ) vs. SnO₂1.20 - 1.40 mm/sConfirms Sn(IV) oxidation state
Quadrupole Splitting (ΔE_Q)0.00 mm/s or unresolvedIndicates a highly symmetric, near-tetrahedral coordination environment

X-ray Diffraction (XRD) and Crystallography for Solid-State Structural Analysis

X-ray diffraction (XRD) on crystalline solids is the most definitive method for determining the precise three-dimensional arrangement of atoms in a molecule and their packing in a crystal lattice. carleton.edu

Single Crystal X-ray Diffraction for Absolute Structure Determination

Single crystal X-ray diffraction (SCXRD) provides the absolute structure of a molecule, yielding precise measurements of bond lengths, bond angles, and torsional angles. carleton.edunih.gov Stannane, triethylmethyl-, being a liquid at room temperature, would require low-temperature crystallographic techniques to be analyzed by SCXRD.

A central tin atom with a distorted tetrahedral coordination geometry.

C-Sn-C bond angles close to the ideal tetrahedral angle of 109.5°.

Distinct Sn-C bond lengths for the methyl and ethyl groups, although the difference would be minimal. Typical Sn-C bond lengths in tetra-alkyltin compounds are in the range of 2.14–2.18 Å. rsc.org

The solid-state packing would be governed by weak van der Waals forces between the alkyl chains of adjacent molecules.

Structural ParameterPredicted Value / RangeBasis of Prediction
Coordination GeometryDistorted TetrahedralAnalogy with other R₄Sn compounds
C-Sn-C Bond Angle~109.5°sp³ hybridization of the tin atom
Sn-C Bond Length2.14 - 2.18 ÅData from related tetra-alkyltin crystal structures

Powder X-ray Diffraction for Crystalline Phase Identification and Crystallinity Analysis

Powder X-ray Diffraction (PXRD) is a non-destructive analytical technique essential for the characterization of crystalline materials. For Stannane, triethylmethyl-, PXRD serves two primary functions: the unambiguous identification of its crystalline phase and the quantitative assessment of its degree of crystallinity.

When a finely powdered sample of Stannane, triethylmethyl- is exposed to a monochromatic X-ray beam, the X-rays are diffracted by the crystalline lattice planes within the material. Constructive interference occurs at specific angles (θ) according to Bragg's Law (nλ = 2d sinθ), producing a unique diffraction pattern. utah.edu This pattern, which plots diffracted X-ray intensity versus the diffraction angle (2θ), acts as a distinct "fingerprint" for the specific atomic arrangement of the compound. researchgate.net

Crystalline Phase Identification: The primary application of PXRD is the identification of crystalline phases. semanticscholar.org The obtained diffraction pattern from a sample of Stannane, triethylmethyl- can be compared with standard patterns from comprehensive databases, such as the Powder Diffraction File™ (PDF®) maintained by the International Centre for Diffraction Data (ICDD). A match confirms the identity and crystal structure of the compound. This method is crucial for distinguishing between different polymorphs—compounds with the same chemical formula but different crystal structures—which can exhibit varied physical and chemical properties.

Crystallinity Analysis: PXRD is also employed to determine the degree of crystallinity in a sample. A highly crystalline sample of Stannane, triethylmethyl- will produce a diffraction pattern with sharp, well-defined peaks. youtube.com Conversely, the presence of amorphous (non-crystalline) content results in broad, diffuse features known as an "amorphous halo". utah.edu The percentage of crystallinity can be calculated by comparing the integrated area of the crystalline peaks to the total area under the entire diffraction pattern (crystalline peaks plus the amorphous halo). utah.eduyoutube.com

Below is a hypothetical data table illustrating the kind of information derived from a PXRD analysis of a crystalline Stannane, triethylmethyl- sample.

Peak Position (2θ)d-spacing (Å)Relative Intensity (%)
10.58.4245
20.84.27100
22.14.0230
25.43.5075
30.72.9160
42.32.1425

Small-Angle X-ray Scattering (SAXS) for Nanostructural Characterization

Small-Angle X-ray Scattering (SAXS) is a powerful analytical technique used to investigate the structure of materials at the nanoscale, typically in the size range of 1 to 100 nanometers. wikipedia.orgresearchgate.net Unlike PXRD, which provides information about atomic-scale crystal lattices, SAXS probes larger-scale structures arising from variations in electron density. wikipedia.org For Stannane, triethylmethyl-, SAXS would be invaluable for characterizing its behavior in nanoparticle systems, solutions, or polymer composites.

The technique involves directing a focused beam of X-rays through a sample and measuring the elastically scattered X-rays at very small angles (typically 0.1 to 10 degrees). wikipedia.org The resulting scattering pattern provides quantitative information about the size, shape, and distribution of nanoscale features. researchgate.net SAXS is a versatile, non-destructive method that requires minimal sample preparation and can be applied to solids, liquids, gels, and dispersions. wikipedia.org

Analysis of the SAXS data can yield a wealth of nanostructural information about systems containing Stannane, triethylmethyl-, as detailed in the interactive table below.

Parameter DeterminedSignificance for Stannane, triethylmethyl- Systems
Average Particle SizeDetermines the mean size of nanoparticles or aggregates formed by or containing the compound.
Particle Size DistributionReveals the uniformity of the nanoparticles or micelles in the sample.
Particle ShapeProvides information on whether the nanoscale structures are spherical, rod-like, lamellar, etc.
Surface-to-Volume RatioA key parameter for applications in catalysis or material science where surface interactions are important. wikipedia.org
Pore SizesCharacterizes porous materials that may have Stannane, triethylmethyl- incorporated within their structure. wikipedia.org

Ultrafast Spectroscopy and Dynamics Studies of Stannane, triethylmethyl-

Ultrafast spectroscopy encompasses a range of techniques that monitor physical and chemical processes occurring on extremely short timescales, from femtoseconds (10⁻¹⁵ s) to picoseconds (10⁻¹² s). nd.edu These methods are critical for understanding the transient mechanisms of chemical reactions, energy transfer, and molecular motions. For Stannane, triethylmethyl-, ultrafast spectroscopy can provide profound insights into its photochemistry and excited-state dynamics.

A common technique is femtosecond transient absorption (fs-TA) spectroscopy, which operates on a "pump-probe" principle. nd.edu An intense, ultrashort "pump" laser pulse excites the sample, initiating a photochemical or photophysical process. A second, weaker "probe" pulse, delayed by a precise time interval, is then passed through the sample to measure its absorption spectrum. By varying the delay time between the pump and probe pulses, it is possible to track the evolution of transient species in real-time. nd.edursc.org

Studies on Stannane, triethylmethyl- using these techniques could reveal:

Excited-State Lifetimes: Determining how long the molecule remains in an electronically excited state before returning to the ground state or reacting.

Reaction Intermediates: Identifying short-lived intermediate species that are formed following photoexcitation, such as radicals or different conformational states.

Electron and Energy Transfer: Monitoring the kinetics of electron or energy transfer processes between Stannane, triethylmethyl- and other molecules in a mixture. nd.edursc.org

Vibrational Dynamics: Observing how the molecule's structure changes and dissipates energy through vibrations immediately following excitation.

The table below summarizes hypothetical ultrafast dynamic processes that could be studied for Stannane, triethylmethyl-.

Dynamic ProcessSpectroscopic TechniqueCharacteristic Timescale
Singlet Excited-State DecayFemtosecond Transient Absorption1-100 picoseconds
Sn-C Bond HomolysisFemtosecond Transient Absorption< 500 femtoseconds
Intersystem Crossing to Triplet StateFemtosecond Transient Absorption10-500 picoseconds
Solvent Relaxation DynamicsFemtosecond Transient Absorption1-20 picoseconds mdpi.com
Vibrational CoolingTime-Resolved Infrared Spectroscopy5-50 picoseconds

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Stannane (B1208499), triethylmethyl- Systems

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the atomic and electronic levels. wikipedia.org For a molecule like Stannane, triethylmethyl-, these calculations would provide invaluable insights.

Electronic Structure and Bonding Analysis

A study in this area would involve solving the Schrödinger equation for the molecule to determine the arrangement and energies of its electrons. wikipedia.org This analysis would elucidate the nature of the covalent bonds between the tin atom and the ethyl and methyl groups. Key outputs would include molecular orbital diagrams, electron density distribution maps, and the characterization of the frontier orbitals (HOMO and LUMO), which are crucial for predicting reactivity. While general methods for analyzing electronic structure are well-established, specific results for triethylmethylstannane are not available. wikipedia.org

Density Functional Theory (DFT) for Geometry Optimization and Spectroscopic Property Prediction

DFT is a widely used computational method that balances accuracy with computational cost, making it suitable for a wide range of chemical systems. arxiv.orgrsc.org

Geometry Optimization: DFT calculations would be employed to find the most stable three-dimensional arrangement of atoms in the Stannane, triethylmethyl- molecule, i.e., its lowest energy conformation. researchgate.netarxiv.org This involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is located. arxiv.org The resulting optimized geometry provides precise bond lengths and angles.

Spectroscopic Property Prediction: Once the geometry is optimized, DFT can be used to predict various spectroscopic properties. researchgate.net For instance, the calculation of vibrational frequencies would allow for a theoretical infrared (IR) and Raman spectrum to be generated, which could then be compared with experimental data for validation. taylorfrancis.com Similarly, predictions of NMR chemical shifts are possible.

Molecular Dynamics (MD) Simulations for Conformational and Intermolecular Interaction Studies

MD simulations model the movement of atoms and molecules over time, providing a dynamic picture of the system. taylorfrancis.comnih.gov

Conformational Analysis: For a flexible molecule like Stannane, triethylmethyl-, with its rotatable ethyl groups, MD simulations could explore the different spatial arrangements (conformations) it can adopt and the energy barriers between them. lumenlearning.comchemistrysteps.com This is crucial for understanding its physical properties and how it interacts with other molecules.

Intermolecular Interaction Studies: In a liquid or solid state, MD simulations can reveal the nature and strength of the forces between adjacent Stannane, triethylmethyl- molecules. mdpi.comnih.gov This would involve analyzing van der Waals forces and any potential weak dipole-dipole interactions, which govern the bulk properties of the substance.

Computational Reaction Mechanism Studies for Stannane, triethylmethyl- Reactions

These studies use computational methods to map out the step-by-step pathways of chemical reactions. smu.edu

Transition State Characterization and Reaction Pathway Mapping

For any proposed reaction involving Stannane, triethylmethyl-, computational chemists would search for the transition state—the highest energy point on the reaction pathway that connects reactants to products. wikipedia.orgmit.edunumberanalytics.com Characterizing the geometry and energy of the transition state is key to understanding the reaction's feasibility and mechanism. nih.gov The entire reaction pathway, or Intrinsic Reaction Coordinate (IRC), can then be mapped out. smu.edu

Development of Chemoinformatics Tools and Databases for Organotin Compounds

The advancement of chemoinformatics has provided powerful tools for the management, analysis, and modeling of chemical data, and its application to the field of organotin compounds, including Stannane, triethylmethyl-, is an area of growing importance. The development of specialized databases and computational tools is crucial for understanding the properties, behavior, and potential applications of these complex organometallic substances.

A significant challenge in the chemoinformatics of organometallic compounds lies in their structural representation. Standard chemical formats, designed primarily for organic molecules, often require modifications to accurately model the coordination bonds inherent to organometallic structures like Stannane, triethylmethyl-. Research has proposed extending existing database frameworks to seamlessly incorporate these compounds with minor adjustments, ensuring that the functionalities of the database are not compromised chemrxiv.org.

Databases such as the Cambridge Structural Database (CSD) are vital resources, containing crystallographic data for a vast number of organic and organometallic compounds, which can include data relevant to Stannane, triethylmethyl- and its analogs cornell.eduwindows.net. This structural information is fundamental for developing and validating computational models. Furthermore, specialized thermochemistry databases, like the Organometallic Thermochemistry Database from the National Institute of Standards and Technology (NIST), provide essential enthalpic and entropic data for organometallic compounds nist.gov. While specific entries for Stannane, triethylmethyl- might be limited, the methodologies and data for related compounds are critical for building predictive models.

One practical application of chemoinformatics for organotin compounds is in analytical chemistry. For instance, retention time locked (RTL) gas chromatography/mass spectrometry (GC/MS) methods have been developed for the analysis of derivatized organotin compounds. This involves the creation of mass spectral libraries and retention-time-locked screener libraries for various derivatives, allowing for the rapid and reliable identification of target compounds in environmental and other samples labrulez.com.

The table below provides an overview of key chemoinformatics databases and their relevance to the study of organotin compounds.

Database/ToolDescriptionRelevance for Organotin Compounds
NIST WebBook Provides chemical and physical property data for a wide range of compounds. nist.govContains specific data for Stannane, triethylmethyl-, including its formula, molecular weight, and spectroscopic information. nist.gov
Cambridge Structural Database (CSD) A repository for small-molecule crystal structures. cornell.eduA source for the 3D structures of organometallic compounds, essential for computational modeling. cornell.eduwindows.net
Organometallic Thermochemistry Database (NIST) A compilation of thermochemical data for organometallic substances. nist.govProvides enthalpies of formation and reaction, crucial for understanding the stability and reactivity of organotin compounds. nist.gov
PubChem A large database of chemical molecules and their activities against biological assays.Contains information on various organotin compounds, contributing to toxicity prediction and structure-activity relationship studies.
ChemSpider A free chemical structure database providing access to millions of chemical structures and their associated information.Offers integrated data from numerous sources for a wide range of chemical compounds, including organotins.

In the realm of predictive modeling, chemoinformatics plays a vital role in developing Quantitative Structure-Activity Relationship (QSAR) models. These models are used to predict the biological activity or toxicity of compounds based on their chemical structure. For organotin compounds, which are known for their potential toxicity, QSAR models are invaluable for assessing environmental and health risks without extensive animal testing nih.govnih.gov. While specific QSAR models solely for Stannane, triethylmethyl- are not widely documented, the principles and descriptors used in general organotin QSAR studies are applicable. These models often utilize molecular descriptors that capture the electronic and steric features of the organotin moiety.

The development of chemoinformatics tools and databases is an ongoing effort that is essential for advancing the study of organotin compounds. These resources facilitate a deeper understanding of the structure-property relationships within this class of chemicals, enabling more efficient research and informed decision-making regarding their potential applications and risks.

Environmental Chemistry Research Perspectives Excluding Toxicology

Environmental Fate and Transport of Stannane (B1208499), triethylmethyl- and Related Organotin Compounds

The fate and transport of an organic contaminant describe its journey and transformation in the environment, encompassing physical, chemical, and biological processes that dictate its distribution, persistence, and potential for exposure. cdc.govresearchgate.netacs.org For organotin compounds, these processes are influenced by the number and nature of the organic groups attached to the tin atom. chromatographyonline.com

In general, organotin compounds are released into the environment through various anthropogenic activities. cdc.gov While major sources have historically included antifouling paints (for TBT) and pesticides (for TPT), other applications like stabilizers in PVC plastics can also contribute to their environmental presence. cdc.govnih.gov Mixed alkyltins like triethylmethylstannane may be formed as byproducts or impurities in industrial processes or potentially through environmental degradation of other organotins.

Once in the environment, organotins tend to partition to soils and sediments due to their generally low water solubility. cdc.gov The movement and distribution of these compounds are governed by a complex interplay of degradation, sorption, and partitioning processes.

The degradation of organotin compounds involves the sequential cleavage of tin-carbon bonds. cdc.gov For a tetraalkyltin compound like triethylmethylstannane, degradation would likely proceed through the formation of tri-, di-, and mono-alkyltin species, ultimately leading to inorganic tin. This stepwise degradation is a critical aspect of their environmental chemistry, as the toxicity of organotin compounds varies significantly with the degree of alkylation, with tri-substituted forms often being the most toxic. chromatographyonline.com

Biotic Degradation: Microbial activity is a key driver in the degradation of organotin compounds in both soil and aquatic environments. cdc.gov Various bacteria and fungi have been shown to be capable of metabolizing these compounds. The rate of biodegradation is influenced by environmental conditions such as temperature, pH, and the availability of nutrients. For instance, the degradation of triphenyltin (B1233371) has been observed to be significantly slower in sterile soil compared to non-sterilized soil, highlighting the importance of microbial action. cdc.gov While specific studies on triethylmethylstannane are lacking, it is expected to be susceptible to microbial degradation, with the ethyl and methyl groups being cleaved over time.

Abiotic Degradation: The degradation of organotins can also occur through non-biological pathways. The rate and extent of these processes are dependent on the specific compound and the environmental matrix.

Hydrolysis: Hydrolysis is a chemical process where a molecule is cleaved into two parts by the addition of a water molecule. For organotin compounds, the susceptibility to hydrolysis depends on the nature of the alkyl groups and the presence of other functional groups. While tetraalkyltins are generally stable, the degradation products, such as alkyltin halides, can undergo hydrolysis. For example, ethyltin trichlorides can hydrolyze to form various intermediates and ultimately alkanestannonic acids. researchgate.net The hydrolysis rates of organotin compounds are often pH-dependent.

Phototransformation (Photolysis): Photolysis, or degradation by sunlight, is another significant abiotic pathway for organotin compounds, particularly in surface waters and the atmosphere. cdc.gov This process involves the absorption of light energy, which can lead to the breaking of the tin-carbon bond. taylorandfrancis.com The efficiency of photolysis is influenced by factors such as light intensity, the presence of photosensitizing substances in the water, and the specific chemical structure of the organotin compound. taylorandfrancis.com Compounds with double bonds or aromatic rings are generally more susceptible to direct photolysis. taylorandfrancis.com For volatile organotins that partition to the atmosphere, photolysis can be a primary degradation mechanism. For instance, theoretical and empirical studies on volatile methylated tin hydrides have shown that their atmospheric stability is significantly influenced by UV light, simulating daytime conditions. acs.orgnih.gov

The extent to which an organotin compound binds to soil or sediment particles is a critical factor in determining its mobility and bioavailability. This process, known as adsorption, is influenced by the physicochemical properties of both the compound and the environmental matrix. researchgate.netnih.govresearchgate.netresearchgate.netviu.ca

Key factors influencing the adsorption of organotin compounds include:

Soil/Sediment Organic Matter Content: Organotin compounds, particularly those with higher alkyl chain lengths, tend to be lipophilic and adsorb strongly to organic matter. nih.gov

Clay Content and Mineralogy: The clay fraction of soils and sediments can also provide binding sites for organotin compounds. wur.nl

pH: The pH of the soil or water can affect the surface charge of soil particles and the speciation of the organotin compound, thereby influencing adsorption. researchgate.net

The table below presents general adsorption characteristics for different classes of pesticides, which can provide a conceptual framework for understanding the behavior of organotin compounds.

Table 1: General Adsorption and Desorption Characteristics of Different Pesticide Classes in Soil

Pesticide ClassTypical Adsorption BehaviorPrimary Influencing FactorsGeneral Mobility
Nonpolar/Hydrophobic CompoundsStrongly adsorbedSoil organic matter contentLow
Weak AcidspH-dependent; higher adsorption at lower pHSoil pH, organic matterVariable
Weak BasespH-dependent; higher adsorption at higher pHSoil pH, clay contentVariable
Cationic CompoundsVery strongly adsorbedCation exchange capacity, clay contentVery Low

The mobility of an organotin compound refers to its ability to move within and between different environmental compartments, such as soil, water, and air. researchgate.net This is largely governed by its partitioning behavior, which is in turn dependent on its physicochemical properties like water solubility, vapor pressure, and its affinity for different phases (e.g., water, organic carbon, air).

Environmental Modeling of Organotin Species (Including Stannane, triethylmethyl-)

Environmental models are valuable tools for predicting the fate, transport, and distribution of chemicals in the environment. witpress.com These models integrate information on a chemical's properties with the characteristics of the environment to estimate its concentrations in various media.

Multi-media environmental models are mathematical frameworks that consider the partitioning and transport of a chemical between different environmental compartments, including air, water, soil, and biota. researchgate.netnih.gov These models can be used to:

Predict its long-range transport potential.

Identify the environmental compartments where it is likely to accumulate.

Assess potential exposure routes for humans and ecosystems.

The application of such models to organotin compounds requires data on their physicochemical properties, degradation rates, and partitioning coefficients. While models have been applied to more common organotins, specific modeling of triethylmethylstannane is not documented in the available literature. However, existing models for volatile organic compounds could be adapted to predict its environmental behavior, provided the necessary input parameters can be estimated. acs.orgnih.govnih.gov

The table below lists some types of multi-media models and their applications.

Table 2: Types of Multi-media Environmental Models and Their Applications

Model TypeDescriptionTypical Application
Fugacity ModelsBased on the concept of fugacity (escaping tendency) to describe the partitioning of a chemical between different phases at equilibrium or in a dynamic state.Screening-level assessment of a chemical's environmental fate and distribution.
Spatially Resolved ModelsIncorporate geographical information to predict chemical concentrations over a specific area.Assessing regional-scale pollution and identifying hotspots.
Dynamic ModelsSimulate the changes in chemical concentrations over time, considering time-varying emissions and environmental conditions.Predicting the temporal evolution of contamination and the effectiveness of remediation strategies.

Fugacity-Based Models for Environmental Distribution Prediction

Fugacity-based models are valuable tools in environmental chemistry for predicting how a chemical will partition between different environmental compartments such as air, water, soil, and sediment. researchgate.netunipd.it The core of this model is the concept of fugacity (ƒ), which can be understood as the "escaping tendency" of a chemical from a particular phase. unipd.it When a chemical is at equilibrium between two phases, their fugacities are equal.

The distribution of a chemical is determined by its fugacity capacity (Z) in each compartment, which is a function of the chemical's physicochemical properties and the properties of the environmental compartment. unipd.it For a comprehensive environmental fate assessment of triethylmethylstannane, a Level III fugacity model is often employed. This model considers a steady-state, non-equilibrium system where the chemical is continuously introduced and removed through processes like advection and degradation. trentu.ca

Table 1: Essential Physicochemical Properties for Fugacity Modeling of Triethylmethylstannane

Property Symbol Importance in Fugacity Models
Molecular Weight MW Fundamental for mass-based calculations.
Water Solubility Csatw Determines the fugacity capacity in water.
Vapor Pressure Po Determines the fugacity capacity in air.
Octanol-Water Partition Coefficient Kow Used to estimate partitioning into organic carbon in soil and sediment, and lipids in biota.
Henry's Law Constant H Describes the partitioning between air and water.
Soil Organic Carbon-Water Partition Coefficient Koc Estimates partitioning between water and soil/sediment organic carbon.
Bioconcentration Factor BCF Relates the concentration of the chemical in an aquatic organism to the concentration in water.

Note: Specific experimental values for Triethylmethylstannane are not widely published. The values for closely related ethyltin compounds would be used as surrogates in a modeling scenario, with the uncertainty of this approach being explicitly stated.

The model calculates the fugacity of the compound in each compartment, and from this, the concentration, residence time, and ultimate fate of triethylmethylstannane in the environment can be predicted.

Bioaccumulation Studies in Environmental Contexts

Bioaccumulation refers to the process by which organisms, including microorganisms, plants, and aquatic life, can accumulate chemical substances from their environment to concentrations higher than those in the surrounding medium (e.g., water, soil). ca.govnih.gov For organotin compounds like triethylmethylstannane, bioaccumulation is a significant concern due to their potential for persistence and transfer through the food web. Studies on related organotin compounds, such as tributyltin (TBT) and other ethyltins, provide insights into the potential bioaccumulation behavior of triethylmethylstannane.

The primary metrics used to quantify bioaccumulation are the Bioconcentration Factor (BCF) and the Bioaccumulation Factor (BAF). The BCF refers to the uptake of a chemical from water by an aquatic organism, while the BAF includes uptake from all sources, including food and sediment. nih.gov

Bioaccumulation in Microorganisms and Plants (Algae): Algae are at the base of many aquatic food webs and can be significant accumulators of organotin compounds. While specific studies on triethylmethylstannane are limited, research on other organotins has shown that algae can adsorb these compounds onto their cell surfaces and absorb them, leading to bioconcentration. nih.gov

Bioaccumulation in Non-human Aquatic Organisms:

Invertebrates: Aquatic invertebrates such as daphnids (water fleas) are standard model organisms for bioaccumulation studies. vu.nl They can accumulate organotins from the water column and from their food. The extent of bioaccumulation is influenced by the organism's life stage and the physicochemical properties of the compound. nih.gov

Fish: Fish can accumulate organotins directly from the water via their gills and skin, and through their diet. nih.govresearchgate.net The bioaccumulation potential often correlates with the lipophilicity of the compound (indicated by its Kow value). Organotins can accumulate in various tissues, with higher concentrations often found in the liver and fatty tissues. nih.govnih.gov

Table 2: Illustrative Bioaccumulation Factors for Related Organotin Compounds in Aquatic Organisms

Organism Type Organism Example Compound Bioconcentration Factor (BCF) / Bioaccumulation Factor (BAF) Reference Context
Algae Various species Tributyltin (TBT) Varies widely depending on species and conditions General findings from studies on organotin accumulation in algae.
Invertebrate Daphnia magna Ethyltin compounds (surrogate) Data not available for triethylmethylstannane; studies on other organotins show significant accumulation. Based on the importance of Daphnia in ecotoxicological testing. vu.nl
Fish Various species Tributyltin (TBT) Can reach several thousand L/kg Data from studies on the accumulation of TBT in different fish species. nih.govnih.gov

Note: This table is illustrative and uses data for related compounds due to the lack of specific, publicly available bioaccumulation data for Stannane, triethylmethyl-.

Advanced Analytical Methodologies for Environmental Monitoring of Organotin Species

The accurate and sensitive measurement of organotin compounds like triethylmethylstannane in environmental samples is crucial for monitoring their presence and understanding their fate. The low concentrations at which these compounds can be present in complex matrices such as water, sediment, and biota necessitate the use of advanced analytical techniques.

Development of Techniques for Trace Analysis in Complex Environmental Samples

The analysis of organotin compounds typically involves sample extraction, a derivatization step (for gas chromatography), and instrumental analysis.

Gas Chromatography (GC) Based Methods: Gas chromatography coupled with a sensitive detector is a common technique for the analysis of organotins. brjac.com.brnih.gov Due to the low volatility and polar nature of many organotin compounds, a derivatization step is usually required to convert them into more volatile and thermally stable forms suitable for GC analysis. research-solution.comlibretexts.orgsigmaaldrich.com Common derivatization agents include sodium tetraethylborate, which ethylates the organotin compounds. electronicsandbooks.com

The most common detectors used with GC for organotin analysis are:

Mass Spectrometry (MS): GC-MS provides high selectivity and sensitivity, allowing for the identification and quantification of specific organotin species. researchgate.netanalchemres.orggcms.cz Tandem mass spectrometry (GC-MS/MS) can further enhance selectivity and reduce matrix interferences. analchemres.org

Flame Photometric Detector (FPD): An FPD is sensitive to tin-containing compounds.

Atomic Emission Detector (AED): An AED can provide element-specific detection.

Liquid Chromatography (LC) Based Methods: High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) or tandem mass spectrometry (LC-MS/MS) has become an increasingly important tool for the analysis of organotin compounds. nih.govyoutube.comnih.govnih.govyoutube.com A key advantage of LC-based methods is that derivatization is often not required, simplifying sample preparation. nih.gov Electrospray ionization (ESI) is a commonly used ionization technique for LC-MS analysis of organotins.

Table 3: Overview of Analytical Techniques for Organotin Compounds

Analytical Technique Principle Derivatization Required Common Applications
GC-MS Separation by gas chromatography, detection by mass spectrometry. Yes (typically ethylation or propylation). research-solution.comelectronicsandbooks.com Analysis of organotins in sediment, water, and biota. researchgate.netanalchemres.orggcms.cz

The development of these analytical methods focuses on achieving low detection limits, high accuracy and precision, and minimizing the effects of the sample matrix, which can interfere with the analysis.

Q & A

Q. What experimental designs are optimal for collaborative studies on triethylmethylstannane’s applications in materials science?

  • Methodological Answer : Interdisciplinary teams (organic chemists, spectroscopists, computational modelers) design factorial experiments to optimize Sn-based catalysts or nanomaterials. Central composite designs (CCD) screen variables (e.g., Sn loading, temperature). Shared databases (e.g., ELN platforms) standardize data collection, while round-robin tests ensure reproducibility across labs. Ethical reviews address hazards (e.g., Sn toxicity) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.